



# **Application Notes and Protocols for Checkerboard Assay Featuring Mbl-IN-2**

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Compound of Interest		
Compound Name:	Mbl-IN-2	
Cat. No.:	B12368137	Get Quote

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### Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The mechanism of action of MBLs involves the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[1][2] The emergence and spread of MBL-producing bacteria pose a significant threat to public health, necessitating the development of novel therapeutic strategies.[3] One promising approach is the use of Mbl inhibitors in combination with existing β-lactam antibiotics to restore their efficacy.

Mbl-IN-2 is an investigational inhibitor of metallo-β-lactamases. This document provides a detailed protocol for a checkerboard assay to evaluate the synergistic activity of Mbl-IN-2 with a β-lactam antibiotic against MBL-producing bacterial strains. The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[4][5] [6][7]

## **Principle of the Checkerboard Assay**

The checkerboard assay involves testing serial dilutions of two compounds, both individually and in combination, against a standardized bacterial inoculum.[5][8] The results are used to



calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two agents.[4][8][9]

The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]

The interpretation of the FIC index is as follows:

Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4</li>

Antagonism: FIC index > 4

## **Experimental Protocol**

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of **MbI-IN-2** and a  $\beta$ -lactam antibiotic (e.g., Meropenem) against a selected MBL-producing bacterial strain.

#### Materials:

- MbI-IN-2
- β-lactam antibiotic (e.g., Meropenem)
- MBL-producing bacterial strain (e.g., Klebsiella pneumoniae clinical isolate known to produce NDM-1)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile V-shaped or sterile Petri dish reservoirs
- Multichannel pipette

### Methodological & Application





- Single-channel pipette
- Sterile pipette tips
- Incubator (37°C)
- Microplate reader (optional, for OD measurements)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)

#### Procedure:

- 1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 2-3 colonies of the MBL-producing bacterial strain. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 106 CFU/mL. This will be the working inoculum.
- 2. Preparation of Drug Dilutions: a. Determine the Minimum Inhibitory Concentration (MIC) of **MbI-IN-2** and the  $\beta$ -lactam antibiotic individually against the test organism using standard broth microdilution methods. b. Prepare stock solutions of **MbI-IN-2** and the  $\beta$ -lactam antibiotic in a suitable solvent (e.g., DMSO, water) and then dilute further in CAMHB to the desired starting concentrations. The highest concentration tested in the checkerboard is typically 4 to 8 times the MIC. c. In a separate 96-well plate or in tubes, prepare serial two-fold dilutions of both **MbI-IN-2** and the  $\beta$ -lactam antibiotic in CAMHB.
- 3. Checkerboard Assay Setup: a. Add 50  $\mu$ L of CAMHB to each well of a sterile 96-well microtiter plate. b. Dispense 50  $\mu$ L of the various concentrations of the  $\beta$ -lactam antibiotic in decreasing concentrations along the x-axis (columns 1-10). c. Dispense 50  $\mu$ L of the various concentrations of **MbI-IN-2** in decreasing concentrations down the y-axis (rows A-G). d. This setup results in a matrix of wells containing combinations of both drugs at different concentrations. e. Controls:
- Row H: Add 50  $\mu$ L of each  $\beta$ -lactam antibiotic dilution and 50  $\mu$ L of CAMHB (MIC of  $\beta$ -lactam alone).



- Column 11: Add 50 μL of each Mbl-IN-2 dilution and 50 μL of CAMHB (MIC of Mbl-IN-2 alone).
- Column 12 (Growth Control): Add 100 μL of CAMHB.
- Column 12 (Sterility Control): Add 100  $\mu$ L of uninoculated CAMHB. f. Inoculate all wells, except the sterility control, with 50  $\mu$ L of the working bacterial inoculum (final volume in each well will be 100  $\mu$ L, and the final bacterial concentration will be approximately 5 x 105 CFU/mL).[4]
- 4. Incubation and Data Collection: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours. b. After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
- 5. Data Analysis: a. For each well showing no visible growth, calculate the FIC for each drug. b. Determine the FIC index for each combination. c. The lowest FIC index value for any combination is reported as the result of the synergy test.

### **Data Presentation**

The results of the checkerboard assay can be summarized in the following tables:

Table 1: MICs of Individual Agents

Compound	Bacterial Strain	MIC (μg/mL)
Mbl-IN-2	MBL-producing K. pneumoniae	
Meropenem	MBL-producing K. pneumoniae	

Table 2: Checkerboard Assay Results and FIC Index Calculation

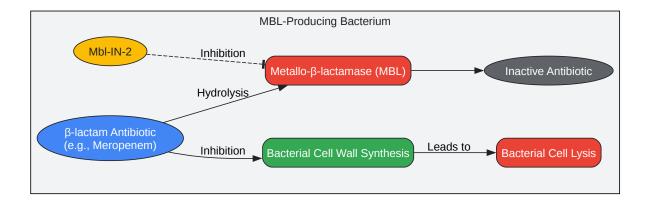


Mbl-IN-2 Conc. (μg/mL)	Meropene m Conc. (μg/mL)	Growth (+/-)	FICMbI- IN-2	FICMerop enem	FIC Index	Interpreta tion

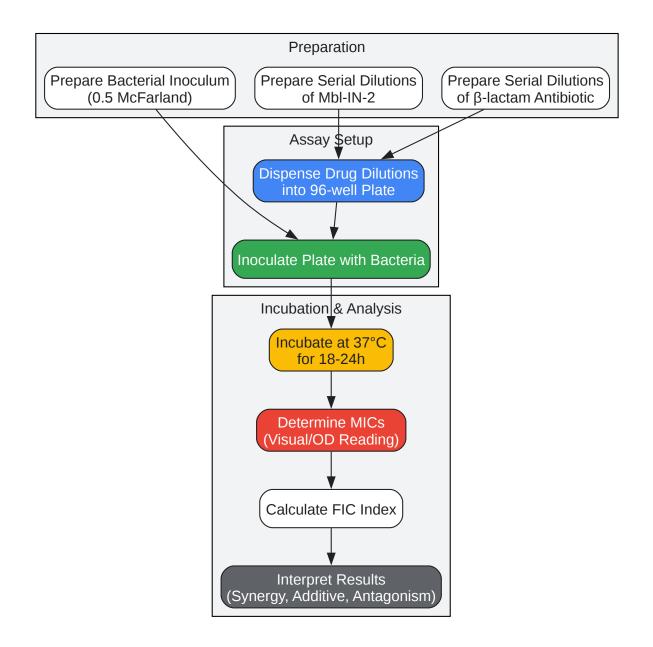
## **Visualizations**

Mechanism of Mbl-IN-2 Action









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